o-(Allyloxy)phenetole
Description
o-(Allyloxy)phenetole is an aromatic ether compound characterized by an allyloxy (-O-CH₂CH=CH₂) group and an ethoxy (-O-CH₂CH₃) group positioned ortho to each other on a benzene ring. These compounds are typically synthesized via alkylation reactions, such as the substitution of phenolic hydroxyl groups with allyl halides . The allyloxy group imparts unique reactivity, particularly in electrophilic aromatic substitution and cyclization reactions, making it valuable in medicinal chemistry and materials science .
Properties
CAS No. |
1666-74-6 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-ethoxy-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H14O2/c1-3-9-13-11-8-6-5-7-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3 |
InChI Key |
UCMXTTKAPKCTNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC=C |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=C |
Other CAS No. |
1666-74-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
Compound 33 (5-(Allyloxy)-6-[3-(4'-methoxyphenyl)acryolyl]benzo[1,3]oxathiol-2-one):
- Structure : Features a benzooxathiolone core with allyloxy and methoxy-substituted acryolyl groups.
- Synthesis : Prepared at -70°C via condensation, yielding 21% as a yellow solid (m.p. 166–169°C) .
- Applications : Serves as an intermediate for bioactive molecules, though low yields suggest synthetic challenges .
Allyl Phenoxyacetate: Structure: Contains a phenoxyacetate ester linked to an allyl group. Properties: Molecular weight 192.21 g/mol (C₁₁H₁₂O₃). Its ester functionality makes it relevant in fragrance formulations .
o-(Allyloxy)benzaldehyde :
Data Table: Comparative Analysis
*Note: this compound is inferred based on structural analogs.
Reactivity and Functional Group Influence
- Electrophilic Substitution : Allyloxy groups direct electrophiles to ortho/para positions. For example, in , allyloxy precursors underwent nitration at the ortho position due to electron-donating effects .
- Stability : Compounds with bulky substituents (e.g., Compound 33) exhibit higher melting points, suggesting enhanced crystalline stability compared to simpler ethers .
- Odor Profile: Allyloxy derivatives (e.g., ) produce less intense odors than allyl analogs but retain similar floral notes, aligning with stereochemical odor theories .
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